![molecular formula C12H15NO4S B2595661 Ethyl 4-(cyclopropanesulfonamido)benzoate CAS No. 1207056-73-2](/img/structure/B2595661.png)
Ethyl 4-(cyclopropanesulfonamido)benzoate
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Overview
Description
Ethyl 4-(cyclopropanesulfonamido)benzoate, also known as CSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CSB is a sulfonamide derivative and is widely used in the synthesis of various organic compounds.
Scientific Research Applications
- Antibacterial Activity : Researchers have explored the antibacterial potential of Ethyl 4-(cyclopropanesulfonamido)benzoate against various pathogens. Its unique structure may offer novel targets for drug design and development .
- Sulfonamide Chemistry : Ethyl 4-(cyclopropanesulfonamido)benzoate serves as a valuable building block in synthetic chemistry. Researchers have employed it in diverse reactions, including nucleophilic substitutions and cyclizations .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Mechanism of Action
Target of Action
Ethyl 4-(cyclopropanesulfonamido)benzoate is a local anesthetic . The primary targets of Ethyl 4-(cyclopropanesulfonamido)benzoate are nerve endings and nerve trunks . These targets play a crucial role in the transmission of nerve impulses, which are responsible for sensation in the body .
Mode of Action
Ethyl 4-(cyclopropanesulfonamido)benzoate acts on its targets by reversibly blocking the conduction of nerve impulses . This is achieved by the compound binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . Ethyl 4-(cyclopropanesulfonamido)benzoate affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .
Biochemical Pathways
The biochemical pathway affected by Ethyl 4-(cyclopropanesulfonamido)benzoate is the sodium ion channel pathway . By blocking the conduction of nerve impulses, Ethyl 4-(cyclopropanesulfonamido)benzoate disrupts the normal functioning of this pathway . The downstream effects include a reduction in the excitability of the membrane and no effect on the resting potential .
Result of Action
The molecular and cellular effects of Ethyl 4-(cyclopropanesulfonamido)benzoate’s action result in a loss of local sensation . This makes it useful for local surgery and treatment, as it allows for temporary relief of pain without affecting consciousness .
Action Environment
Like other local anesthetics, factors such as ph, temperature, and the presence of other substances could potentially influence its action .
properties
IUPAC Name |
ethyl 4-(cyclopropylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-17-12(14)9-3-5-10(6-4-9)13-18(15,16)11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRYGJOYEYOFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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